3,3'-((3-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
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Overview
Description
“3,3’-((3-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)” is a complex organic compound that belongs to the class of pyridinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,3’-((3-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)” typically involves multi-step organic reactions. The starting materials often include 3-nitrobenzaldehyde and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
“3,3’-((3-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)” can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of ether or ester derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “3,3’-((3-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “3,3’-((3-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)” include other pyridinone derivatives, such as:
- 4-hydroxy-1,6-dimethylpyridin-2(1H)-one
- 3-nitrobenzaldehyde derivatives
Uniqueness
The uniqueness of “3,3’-((3-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)” lies in its specific structure, which combines the properties of both the nitrophenyl and pyridinone moieties. This unique combination can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)-(3-nitrophenyl)methyl]-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6/c1-11-8-15(25)18(20(27)22(11)3)17(13-6-5-7-14(10-13)24(29)30)19-16(26)9-12(2)23(4)21(19)28/h5-10,17,25-26H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOKYMIRKNHWTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C=C(N(C3=O)C)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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